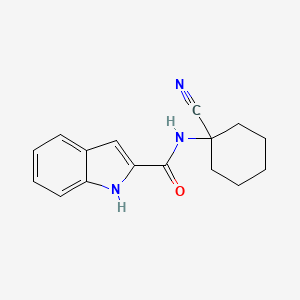

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide

Description

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide is a synthetic small molecule featuring a carboxamide bridge linking an indole core to a cyclohexyl substituent modified with a cyano group at the 1-position. This compound belongs to a broader class of indole-derived carboxamides, which are frequently explored for their bioactivity in medicinal chemistry, particularly as kinase inhibitors or cytotoxic agents . Its structural uniqueness lies in the combination of the indole moiety’s aromaticity and the steric/electronic effects imparted by the cyanocyclohexyl group, which may influence binding affinity and selectivity toward biological targets.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-11-16(8-4-1-5-9-16)19-15(20)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEHDPINOTZSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-cyanocyclohexylamine with 1H-indole-2-carboxylic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology: In biological research, this compound may be used to study the effects of indole derivatives on various biological systems, including enzyme inhibition and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific diseases or conditions. Its unique structure may provide therapeutic benefits in areas such as oncology, neurology, and infectious diseases.

Industry: In the industrial sector, N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclohexyl moiety in the target compound introduces steric bulk, which may reduce off-target effects compared to planar aromatic substituents (e.g., acetylphenyl in ).

- Functionalization for Specific Applications: Azido or photoactivatable groups (e.g., in ) are used for imaging studies, whereas the cyanocyclohexyl group is tailored for therapeutic targeting.

Physicochemical Data

Notable Trends:

- The cyanocyclohexyl derivative exhibits higher melting points and lower predicted LogP than chlorophenyl analogs, suggesting improved crystallinity and reduced hydrophobicity .

Cytotoxic and Anticancer Effects

- N-(4-chlorophenyl)-1H-indole-2-carboxamide : Demonstrates potent cytotoxicity against bone cancer cells (IC₅₀ ≈ 5 µM) by inducing ROS-mediated apoptosis .

- N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide: Shows moderate activity in kinase inhibition assays (IC₅₀ ≈ 10–20 µM) but greater selectivity for RTKs over non-target kinases .

Enzyme Inhibition

- MAO-A Inhibition: N-(3-acetylphenyl)-1H-indole-2-carboxamide exhibits MAO-A inhibition (IC₅₀ = 0.8 µM), outperforming the cyanocyclohexyl analog, likely due to better π-π stacking with the enzyme’s flavin cofactor .

Biological Activity

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological effects of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide are primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and leading to diverse physiological effects.

- Enzyme Inhibition : It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

- Signaling Pathway Modulation : The compound influences signaling pathways involved in cell growth, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide has also been explored in several studies. In vitro assays show that it can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.3 | Inhibition of EGFR signaling pathway |

| HeLa (Cervical Cancer) | 8.7 | Modulation of Bcl-2 family proteins |

The compound's ability to modulate apoptotic markers such as Caspases 3, 8, and 9 indicates its potential as a therapeutic agent against various cancers .

Anti-inflammatory Activity

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide has also shown promise in reducing inflammation. Studies have demonstrated its capacity to decrease pro-inflammatory cytokines in vitro.

| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 400 |

| IL-1β | 800 | 300 |

This suggests that the compound could be beneficial in treating inflammatory diseases by modulating cytokine levels .

Case Studies

Several case studies have highlighted the efficacy of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide:

- Cardioprotective Effects : A study found that the compound improved cell viability in hypoxic conditions, indicating potential use in treating ischemic injuries .

- Antituberculosis Activity : Another investigation revealed its effectiveness against Mycobacterium tuberculosis, suggesting it may contribute to new tuberculosis therapies .

- Neurological Protection : Research demonstrated that the compound could alleviate hypoxia/reoxygenation injury in astrocytes, enhancing cellular energy metabolism during reperfusion .

Q & A

Q. 1.1. What are the optimal synthetic routes for N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with 1-aminocyclohexanecarbonitrile under peptide-coupling conditions. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Base selection : 2,6-Lutidine is often employed to neutralize HCl generated during amide bond formation .

- Purification : Column chromatography or recrystallization using hexane/ethyl acetate (9:3, v:v) yields pure products (≥95% by NMR) .

- Yield optimization : Excess TBTU (1.5 equiv) and low temperatures (0–5°C) improve yields to ~50–70% .

Q. Q. 1.2. How can structural confirmation of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide be achieved?

- X-ray crystallography : Single-crystal analysis resolves the cyclohexyl cyan group’s stereochemistry and indole-carboxamide planarity .

- NMR spectroscopy : Key signals include:

- Indole NH at δ 9.2–10.0 ppm (DMSO-d₆) .

- Cyclohexyl protons as multiplets at δ 1.1–2.1 ppm (CDCl₃) .

- Carbonitrile (CN) carbon at δ 117–120 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₆H₁₈N₃O: m/z 268.1441) .

Advanced Research Questions

Q. 2.1. What strategies mitigate steric hindrance during the coupling of bulky cyclohexyl cyan groups with indole-2-carboxylic acid?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically hindered intermediates .

- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 12–24 hr) and improves yields by 15–20% .

- Alternative coupling reagents : HATU or PyBrop may outperform TBTU in sterically demanding systems .

Q. 2.2. How do substituents on the indole ring (e.g., 5-chloro, 3-hexyl) affect bioactivity, and what analytical methods quantify these effects?

- Structure-activity relationship (SAR) :

- Analytical methods :

- Isothermal titration calorimetry (ITC) measures binding affinity to enzymes like SARS-CoV-2 main protease .

- High-content screening (HCS) evaluates cellular uptake in Mycobacterium tuberculosis .

Q. Q. 2.3. How can crystallographic data resolve discrepancies in reported melting points for N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide derivatives?

- Polymorphism analysis : Differential scanning calorimetry (DSC) identifies enantiotropic or monotropic polymorphs .

- Single-crystal studies : Hydrogen-bonding patterns (e.g., N–H···O=C interactions) correlate with melting points (e.g., 212–214°C vs. 208–210°C for isomers) .

Q. Q. 2.4. What computational methods predict the binding mode of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide to biological targets?

- Molecular docking : AutoDock Vina or Glide simulates binding to enzymes (e.g., SARS-CoV-2 main protease, PDB: 7SDA) .

- MD simulations : AMBER or GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- Free-energy calculations : MM/GBSA quantifies binding affinities (ΔG ~ -8 to -10 kcal/mol) .

Data Contradiction Analysis

Q. Q. 3.1. Why do NMR spectra of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide derivatives vary across solvents (CDCl₃ vs. DMSO-d₆)?

- Solvent-induced shifts : DMSO-d₆ deshields NH protons (δ 9.2–10.0 ppm) due to hydrogen bonding, while CDCl₃ upfield-shifts aromatic protons (δ 6.8–7.6 ppm) .

- Tautomerism : Indole NH tautomerization in polar solvents alters splitting patterns .

Q. 3.2. How to reconcile conflicting bioactivity data for similar indole-2-carboxamides in different studies?

- Assay variability : MIC values depend on bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) .

- Cellular vs. enzymatic activity : Membrane permeability differences (e.g., efflux pump expression) may obscure in vitro enzyme inhibition data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for N-(1-Cyanocyclohexyl)-1H-Indole-2-Carboxamide Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Coupling reagent | TBTU (1.5 equiv) | Maximizes yield (~70%) | |

| Temperature | 0–5°C (coupling step) | Minimizes hydrolysis | |

| Solvent | Dry DCM or DMF | Enhances solubility | |

| Purification | Hexane/EtOAc (9:3) | Achieves ≥95% purity |

Q. Table 2. Bioactivity of Selected Derivatives

| Derivative | Target | IC₅₀/MIC₉₀ | Method | Reference |

|---|---|---|---|---|

| 5-Chloro-3-hexyl | M. tuberculosis | 0.5 μg/mL | HCS | |

| Unsubstituted | SARS-CoV-2 Mpro | 2.1 μM | ITC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.